3-Bromo-5-cyclopropylbenzoic acid
Overview
Description
3-Bromo-5-cyclopropylbenzoic acid is a useful research compound. Its molecular formula is C10H9BrO2 and its molecular weight is 241.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Intermediate for Synthesis of Antibacterials : 3-Ethenyl, 3-ethynyl, 3-aryl, and 3-cyclopropyl-2, 4, 5-trifluorobenzoic acids, derived from compounds similar to 3-Bromo-5-cyclopropylbenzoic acid, have been used as intermediates in the synthesis of quinolone antibacterials (Turner & Suto, 1993).
Derivatives in Organic Chemistry : Research has focused on creating derivatives of 4-hydroxybenzoic acid and its methyl and n-butyl esters, including 3-bromo and 3:5-dibromo derivatives. This highlights the versatility of bromo-substituted benzoic acids in organic synthesis (Cavill, 1945).
Pharmaceutical Applications : A study on the synthesis and in vitro bioactivity of new hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid reveals potential applications in developing pharmaceuticals, particularly in cytotoxicity against cancer cell lines (Popiołek et al., 2020).
Synthesis of Isoxazoles : 3-Aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives have been prepared using related bromo-substituted compounds, indicating applications in the synthesis of isoxazoles with potential antitubercular and antimicrobial activities (Popat et al., 2004).
Molecular Recognition Studies : The bromo derivative of 3,5-dihydroxybenzoic acid has been used in molecular recognition studies with N-donor compounds, indicating applications in supramolecular chemistry (Varughese & Pedireddi, 2006).
Properties
IUPAC Name |
3-bromo-5-cyclopropylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-9-4-7(6-1-2-6)3-8(5-9)10(12)13/h3-6H,1-2H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFAVKBXMNTWOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC(=C2)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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